molecular formula C14H16N2O3 B1596998 N-Acetyl-5-acetoxytryptamine CAS No. 28026-16-6

N-Acetyl-5-acetoxytryptamine

Cat. No.: B1596998
CAS No.: 28026-16-6
M. Wt: 260.29 g/mol
InChI Key: HTXAKOWTTUTRIK-UHFFFAOYSA-N
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Description

N-Acetyl-5-acetoxytryptamine, also known as melatonin, is a naturally occurring hormone primarily produced by the pineal gland in the brain. It plays a crucial role in regulating sleep-wake cycles and circadian rhythms. Melatonin is derived from the amino acid tryptophan and is known for its antioxidant properties, as well as its ability to modulate immune responses and reproductive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-5-acetoxytryptamine typically involves the acetylation of 5-methoxytryptamine. One common method includes dissolving 5-methoxytryptamine in dichloromethane, followed by the addition of acetic anhydride and a catalyst such as 4-dimethylaminopyridine (4-DMAP). The reaction is carried out at a temperature of 5-10°C for 1-2 hours, resulting in a high yield of the target compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using safer solvents like absolute ethanol instead of dichloromethane. This method involves the acetylation of 5-methoxytryptamine with acetic anhydride in the presence of ethanol, which is safer and reduces environmental pollution .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-5-acetoxytryptamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-acetyl-5-methoxyindole-3-acetic acid.

    Reduction: Reduction reactions can convert it back to 5-methoxytryptamine.

    Substitution: It can undergo substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Acetyl chloride and other acylating agents are commonly used for substitution reactions.

Major Products:

    Oxidation: N-acetyl-5-methoxyindole-3-acetic acid.

    Reduction: 5-methoxytryptamine.

    Substitution: Various acetylated derivatives depending on the substituent used.

Scientific Research Applications

N-Acetyl-5-acetoxytryptamine has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-5-acetoxytryptamine exerts its effects by binding to melatonin receptors (MT1 and MT2) located in various tissues, including the brain. These receptors are involved in the regulation of circadian rhythms and sleep-wake cycles. The binding of melatonin to these receptors inhibits adenylate cyclase activity, reducing cyclic AMP levels and modulating various signaling pathways. This leads to the promotion of sleep and regulation of biological rhythms .

Comparison with Similar Compounds

    N-Acetyl-5-methoxytryptamine (Melatonin): The primary compound discussed.

    N-Acetylserotonin: A precursor to melatonin with similar biological activities.

    5-Methoxytryptamine: A direct precursor in the biosynthesis of melatonin.

Uniqueness: N-Acetyl-5-acetoxytryptamine is unique due to its dual role as a hormone and an antioxidant. Its ability to regulate circadian rhythms and its potent antioxidant properties distinguish it from other similar compounds. Additionally, its therapeutic potential in treating sleep disorders and its role in modulating immune responses further highlight its uniqueness .

Properties

IUPAC Name

[3-(2-acetamidoethyl)-1H-indol-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)15-6-5-11-8-16-14-4-3-12(7-13(11)14)19-10(2)18/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXAKOWTTUTRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370627
Record name 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28026-16-6
Record name 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetyl-5-acetoxytryptamine (N-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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